molecular formula C19H20N6O2S B12143885 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143885
M. Wt: 396.5 g/mol
InChI Key: IFRRREBNQKMHHJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a phenyl ring, and a triazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where the triazole derivative reacts with a halogenated benzene compound.

    Acetylation: The acetylamino group is added through an acetylation reaction, where the amine group on the phenyl ring reacts with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Assembly: The final compound is assembled by linking the triazole and phenyl components through a sulfanyl bridge, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-acetylamino)phenyl)-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its triazole moiety, in particular, is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and development.

This compound’s unique structure and properties make it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N6O2S/c1-12-4-3-5-14(10-12)18-23-24-19(25(18)20)28-11-17(27)22-16-8-6-15(7-9-16)21-13(2)26/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

IFRRREBNQKMHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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